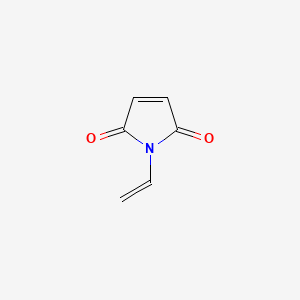

1-ethenylpyrrole-2,5-dione

Descripción general

Descripción

1-ethenylpyrrole-2,5-dione is an organic compound that belongs to the class of maleimides. Maleimides are characterized by a five-membered ring structure containing nitrogen and oxygen atoms. The N-vinyl derivative of maleimide is particularly notable for its reactivity and versatility in various chemical reactions. This compound is widely used in polymer chemistry, pharmaceuticals, and materials science due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-ethenylpyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with ammonia to form maleamic acid, which is then cyclized to maleimide. The N-vinyl derivative is obtained by reacting maleimide with acetylene in the presence of a catalyst such as palladium . Another method involves the Diels-Alder reaction of maleimide with cyclopentadiene, followed by dehydrogenation to introduce the vinyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions typically include elevated temperatures and pressures, along with the use of catalysts to accelerate the reaction .

Análisis De Reacciones Químicas

Types of Reactions

1-ethenylpyrrole-2,5-dione undergoes various types of chemical reactions, including:

Polymerization: It can polymerize through free radical mechanisms to form poly(maleimide) structures.

Diels-Alder Reactions: It acts as a dienophile in Diels-Alder reactions, forming adducts with dienes such as cyclopentadiene.

Substitution Reactions: It can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.

Diels-Alder Reactions: Typically carried out at room temperature or slightly elevated temperatures in the presence of a solvent like dichloromethane.

Substitution Reactions: Reagents like primary amines or thiols are used under mild conditions, often in the presence of a base.

Major Products

Polymerization: Poly(maleimide) with high thermal stability and mechanical strength.

Diels-Alder Reactions: Cyclic adducts that can be further functionalized.

Substitution Reactions: N-substituted maleimides with various functional groups.

Aplicaciones Científicas De Investigación

Polymer Chemistry

1-Ethenylpyrrole-2,5-dione is extensively used in the synthesis of high-performance polymers. Its ability to undergo free radical polymerization enables the formation of poly(maleimide) structures which exhibit excellent thermal and mechanical properties. Such polymers are particularly valuable in aerospace and automotive industries where material performance is critical.

| Property | Poly(maleimide) |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Excellent |

| Applications | Aerospace, Electronics |

Bioconjugation

In bioconjugation, this compound is employed for modifying biomolecules. This modification is crucial for developing targeted drug delivery systems and diagnostic tools. The compound's ability to form covalent bonds with thiol groups on cysteine residues in proteins allows for specific labeling and functionalization.

Materials Science

The compound plays a significant role in the development of advanced materials. Its incorporation into composites enhances properties such as electrical conductivity and mechanical strength, making it suitable for electronic applications and high-performance coatings.

Pharmaceuticals

Research indicates the potential of this compound in pharmaceutical applications. It serves as a building block for bioactive compounds and is investigated for drug delivery systems due to its favorable interaction with biological molecules. Studies have shown that derivatives of this compound exhibit anti-inflammatory and antimicrobial activities, expanding its therapeutic potential.

Case Study 1: Polymer Synthesis

A study highlighted the synthesis of poly(maleimide) using this compound through free radical polymerization. The resulting polymer demonstrated superior thermal stability compared to traditional polymers, making it suitable for high-temperature applications in aerospace engineering.

Case Study 2: Bioconjugation Techniques

In another research effort, scientists utilized this compound to modify antibodies for targeted cancer therapy. The successful conjugation improved the specificity of the therapeutic agents while minimizing side effects associated with conventional treatments.

Mecanismo De Acción

The mechanism of action of 1-ethenylpyrrole-2,5-dione involves its ability to form covalent bonds with nucleophiles. This reactivity is due to the electron-deficient nature of the maleimide ring, which makes it susceptible to nucleophilic attack. In biological systems, it can modify proteins by reacting with thiol groups on cysteine residues, thereby altering protein function . This property is exploited in bioconjugation techniques for labeling and tracking biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

N-phenylmaleimide: Similar structure but with a phenyl group instead of a vinyl group.

N-ethylmaleimide: Contains an ethyl group instead of a vinyl group.

N-methylmaleimide: Contains a methyl group instead of a vinyl group.

Uniqueness

1-ethenylpyrrole-2,5-dione is unique due to its vinyl group, which imparts higher reactivity and versatility in chemical reactions compared to its analogs. This makes it particularly useful in polymerization and bioconjugation applications .

Actividad Biológica

1-Ethenylpyrrole-2,5-dione, a compound belonging to the pyrrole family, has garnered attention in recent years due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring with a vinyl group at the 1-position and a dione functional group at the 2 and 5 positions. This unique structure contributes to its reactivity and interaction with biological targets.

Pharmacological Properties

Research indicates that derivatives of pyrrole-2,5-dione exhibit a range of pharmacological activities, including:

- Antitumor Activity : Various studies have demonstrated the potential of pyrrole-2,5-dione derivatives as inhibitors of cancer cell proliferation. For instance, compounds derived from this scaffold have shown selective inhibition against various cancer cell lines, including colon cancer cells (HCT-116) with GI50 values in the nanomolar range .

- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to inhibit pro-inflammatory cytokine production. In vitro studies revealed that these compounds significantly reduced cytokine levels in stimulated peripheral blood mononuclear cells (PBMCs) .

- Antimicrobial Activity : The antimicrobial properties of pyrrole-2,5-dione derivatives have been extensively studied. Compounds have shown effectiveness against a variety of bacterial strains such as Staphylococcus aureus and Escherichia coli .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Kinases : Some derivatives act as inhibitors of key kinases involved in cancer progression. For example, they have been shown to interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, forming stable complexes that hinder tumor growth .

- Cytokine Modulation : The anti-inflammatory activity is attributed to the modulation of signaling pathways that lead to cytokine production. The strongest anti-inflammatory effects were observed in specific derivatives that inhibited cytokine release significantly .

- Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, affecting membrane integrity and function. This property may enhance their ability to disrupt cellular processes in pathogenic organisms .

Case Study 1: Antitumor Activity

A study investigated the antiproliferative effects of several 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives against colon cancer cell lines. Compound 2a , for instance, exhibited significant growth inhibition (GI50 ≈ 1.0–1.6 × 10^−8 M) in HCT-116 cells and demonstrated low toxicity in vivo .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, derivatives were tested for their ability to inhibit cytokine production in PBMCs stimulated with anti-CD3 antibodies. The results indicated that compounds 2a–d significantly reduced cytokine levels compared to controls .

Data Tables

Propiedades

IUPAC Name |

1-ethenylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCSJWFLPQFDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227660 | |

| Record name | Maleimide, N-vinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7685-94-1 | |

| Record name | 1-Ethenyl-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7685-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N-vinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleimide, N-vinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.